molecular formula C21H27N3O5S B2473697 2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897612-07-6

2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2473697
CAS No.: 897612-07-6
M. Wt: 433.52
InChI Key: VFGLRFKMYFAOIY-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy groups and a sulfonyl-ethyl linkage to a phenylpiperazine moiety.

Mechanism of Action

Target of Action

The primary target of 2,3-dimethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the brain . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and is important for many brain functions, including memory and cognition . By increasing the concentration of acetylcholine, the compound may enhance these cognitive functions .

Pharmacokinetics

The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and interact with its target in the brain .

Result of Action

The primary result of the compound’s action is an increase in the concentration of acetylcholine in the brain . This increase can potentially improve cognitive function, making the compound a potential treatment for conditions like Alzheimer’s disease, which is characterized by cognitive decline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The sulfonyl-ethyl linkage is formed through sulfonylation reactions, which may involve reagents such as sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonyl-ethyl groups enhances its versatility in chemical synthesis and potential therapeutic applications.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-19-10-6-9-18(20(19)29-2)21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGLRFKMYFAOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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